Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Angiotensin II Receptor Antagonistic Activities : The research on benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, highlights the synthesis and evaluation of these compounds for their angiotensin II receptor antagonistic activities. Compounds with thiadiazole rings showed promising results, indicating their potential in developing nonpeptide angiotensin II receptor antagonists, which could have implications in treating cardiovascular diseases (Kohara et al., 1996).
Antimicrobial Activity of Thiadiazole Derivatives : Another study focused on the synthesis of 2'-(substituted)benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles and their evaluation for antimicrobial activity. These compounds exhibited promising antibacterial and antifungal properties against various microorganisms, indicating their potential use in developing new antimicrobial agents (Burghate et al., 2007).
Anticancer Activities of Benzothiazole Derivatives : A study on the synthesis of benzothiazole acylhydrazones explored their anticancer properties. The research found that various substitutions on the benzothiazole scaffold could modulate antitumor activity, highlighting the potential of these compounds in cancer treatment (Osmaniye et al., 2018).
Antibacterial Agents from Benzothiazolyl Substituted Pyrazol-5-ones : Novel analogs designed and synthesized in this study showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study emphasizes the potential of these compounds as novel classes of antibacterial agents, contributing to the development of new treatments for bacterial infections (Palkar et al., 2017).
Properties
IUPAC Name |
benzyl 2-[[5-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-15(25-9-11-4-2-1-3-5-11)10-27-18-21-20-17(28-18)19-16(24)13-8-14(26-22-13)12-6-7-12/h1-5,8,12H,6-7,9-10H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONBUTZGVXMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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